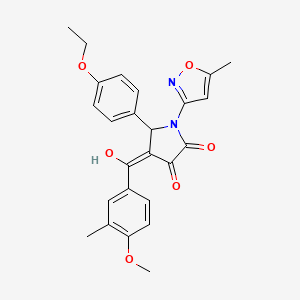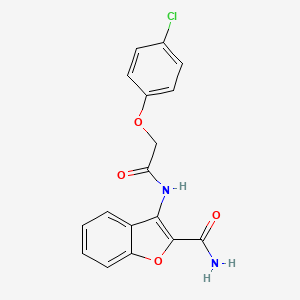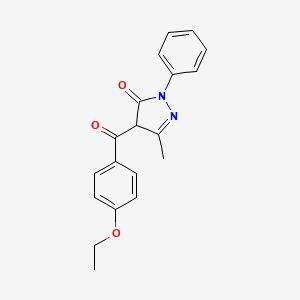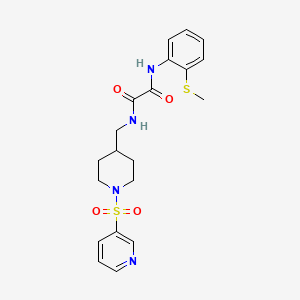
5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.475. The purity is usually 95%.
BenchChem offers high-quality 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Constituents and Bioactivity
This compound belongs to a class of molecules that include pyrrole alkaloids and lignans, which have shown anti-platelet aggregation activity in vitro. These findings highlight the potential of such compounds in the study of cardiovascular diseases and the development of new therapeutic agents. The isolation of similar compounds from natural sources like Formosan Zanthoxylum simulans and their structural determination through spectral analyses underscore the ongoing interest in natural products as sources of new drugs and chemical probes for biological research (Yang et al., 2002).
Molecular Interactions and Isomerism
Research into molecular interactions and isomerism has revealed the ability of certain compounds to self-assemble into complex structures, showcasing the significance of electronic environments in determining molecular orientation and selectivity. This is particularly relevant for compounds that exhibit unique tautomeric properties, as these properties can influence the compound's reactivity and interaction with biological targets. Studies on compounds like tetrakis(4-hydroxyphenyl)-cavitand demonstrate the intricate balance of interactions that govern molecular assembly and recognition, providing insights into the design of molecular containers and drug delivery systems (Kobayashi et al., 2007).
Synthesis and Reactions
The synthesis and reactions of related compounds, such as those leading to the formation of novel antiaromatic systems and benzodiazepines, are areas of active investigation. These studies not only expand our understanding of chemical reactivity and mechanism but also offer pathways to new molecules with potential pharmacological activities. For example, the conversion of chlorocyclohepta[b]pyrroles into cyclohepta[b]pyrrolo[1,2-a]benzimidazoles reveals the versatility of these molecules as scaffolds for drug development (Abe et al., 1990).
Antimicrobial and Cytotoxic Activities
New pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from related chemical structures have been evaluated for their cytotoxic and antimicrobial activities. These studies are crucial for identifying new compounds that can combat resistant strains of bacteria and cancer cells, addressing a significant need in public health. The synthesis of these compounds and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of such molecules in the development of new therapeutic agents (Hassan et al., 2014).
Propiedades
IUPAC Name |
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-5-32-18-9-6-16(7-10-18)22-21(23(28)17-8-11-19(31-4)14(2)12-17)24(29)25(30)27(22)20-13-15(3)33-26-20/h6-13,22,28H,5H2,1-4H3/b23-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVYNRTXDWTJK-XTQSDGFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)

![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)


![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)



![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)